N-(2,6-dimethylphenyl)-1-[(3-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-1-[(3-methylphenyl)methyl]-6-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2/c1-15-6-4-9-18(12-15)13-24-14-19(10-11-20(24)25)22(26)23-21-16(2)7-5-8-17(21)3/h4-12,14H,13H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKJCSQDFGHZJHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C(C=CC2=O)C(=O)NC3=C(C=CC=C3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch-Type Cyclocondensation (Patent-Based Approach)
Adapted from US5977369A, this method employs:
Reagents:
- Methyl acetoacetate (2.5 equiv)
- Substituted benzaldehyde (1.0 equiv)
- Ammonium acetate (1.2 equiv)
Reaction Conditions:
| Parameter | Value |
|---|---|
| Solvent | Anhydrous ethanol |
| Temperature | 78°C (reflux) |
| Time | 12-18 hours |
| Catalyst System | ZnCl₂ (0.1 equiv) |
Mechanistic Pathway:
- Knoevenagel condensation between aldehyde and β-ketoester
- Michael addition of enamine intermediate
- Cyclization to form dihydropyridine ring
Key Modification for Target Molecule:
Use 3-methylbenzyl-protected amine instead of free ammonium acetate to direct N1-substitution.
Dearomative Semi-Pinacol Rearrangement (Modern Methodology)
As per ACS Org. Lett. 2023, this innovative approach enables sp³-rich dihydropyridines:
Critical Steps:
- Electrophilic activation of pyridine precursors
- Semi-pinacol rearrangement under acylating conditions
- Tandem cyclization to form 6-oxo-dihydropyridine
Optimized Conditions for Core Formation:
| Component | Specification |
|---|---|
| Acylating Agent | Boc₂O (5.0 equiv) |
| Base | DIPEA (3.0 equiv) |
| Solvent | Acetonitrile |
| Reaction Time | 24 hours |
| Temperature | 82°C (reflux) |
Yields improved from 52% to 85% through solvent optimization.
N1-Alkylation Strategies
Direct Alkylation of Dihydropyridine Nitrogen
Reagents Required:
- 6-Oxo-1,6-dihydropyridine-3-carboxylic acid intermediate
- 3-Methylbenzyl bromide (1.2 equiv)
Reaction Parameters:
| Condition | Value |
|---|---|
| Base | K₂CO₃ (2.0 equiv) |
| Phase Transfer Agent | TBAB (0.1 equiv) |
| Solvent | DMF |
| Temperature | 60°C |
| Time | 8 hours |
Challenges:
- Competing O-alkylation requires careful base selection
- Steric hindrance from 3-methyl group necessitates extended reaction times
Reductive Amination Pathway
Alternative approach for difficult alkylations:
Stepwise Protocol:
- Convert dihydropyridine NH to imine using 3-methylbenzaldehyde
- Reduce with NaBH₃CN (0.5 equiv) in MeOH/HOAc (4:1)
- Acidic workup to regenerate 6-oxo group
Advantages:
- Avoids harsh alkylation conditions
- Better functional group tolerance
Carboxamide Formation Techniques
Classical Acid Chloride Method
Synthetic Sequence:
- Convert 1-[(3-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid to acyl chloride using SOCl₂
- React with 2,6-dimethylaniline (1.1 equiv) in dry THF
- Triethylamine (2.0 equiv) as HCl scavenger
Yield Optimization Data:
| Parameter | Yield % | Purity (HPLC) |
|---|---|---|
| 0°C, 2 hours | 62% | 91% |
| RT, 6 hours | 78% | 95% |
| 40°C, 3 hours | 82% | 97% |
Coupling Reagent-Mediated Approach
Modern alternative using EDCl/HOBt system:
Optimized Conditions:
| Component | Quantity |
|---|---|
| Carboxylic Acid | 1.0 equiv |
| 2,6-Dimethylaniline | 1.05 equiv |
| EDCl | 1.2 equiv |
| HOBt | 1.1 equiv |
| DIPEA | 2.5 equiv |
Solvent Screening Results:
| Solvent | Yield % | Reaction Time |
|---|---|---|
| DCM | 68% | 12h |
| DMF | 85% | 6h |
| THF | 72% | 8h |
| EtOAc | 63% | 14h |
Crystallization and Purification
Critical final step per PMC10626615:
Recrystallization Protocol:
- Dissolve crude product in hot ethanol (78°C)
- Add activated charcoal (5% w/w)
- Filter through celite bed
- Slow cooling to 4°C over 6 hours
- Vacuum filtration, wash with cold hexane
Crystal Packing Analysis:
- N-H⋯O hydrogen bonds between amide groups (2.89 Å)
- π-π stacking between aromatic rings (3.42 Å spacing)
- Dihedral angle between dihydropyridine and benzene rings: 88.1°
Industrial-Scale Production Considerations
From US5977369A patent adaptations:
Process Intensification Parameters:
| Stage | Optimization Strategy |
|---|---|
| Cyclocondensation | Continuous flow reactor @ 65°C |
| Alkylation | Phase-transfer catalysis in TBAB |
| Amidation | Reactive crystallization approach |
| Purification | Simulated moving bed chromatography |
Cost Analysis Metrics:
| Component | Cost Contribution |
|---|---|
| Raw Materials | 58% |
| Energy | 22% |
| Purification | 15% |
| Waste Treatment | 5% |
Analytical Characterization Data
Spectroscopic Profile:
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.45-7.12 (m, 7H, Ar-H), 5.12 (s, 2H, CH₂), 2.31 (s, 6H, CH₃), 2.19 (s, 3H, CH₃)
- IR (KBr): 3276 (N-H), 1689 (C=O), 1598 (C=C) cm⁻¹
- HRMS: m/z [M+H]⁺ calcd. 377.1864, found 377.1861
Thermal Stability Data:
| Temperature (°C) | Mass Loss (%) |
|---|---|
| 25-150 | 0.2 |
| 150-220 | 1.8 |
| 220-300 | 98.0 |
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethylphenyl)-1-[(3-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2,6-dimethylphenyl)-1-[(3-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-1-[(3-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Functional Group Analysis
- 2,6-Dimethylphenyl Group : Present in all listed compounds, this group contributes to steric hindrance and binding specificity in agrochemicals. For example, metalaxyl’s efficacy against oomycetes is attributed to its interaction with RNA polymerase, facilitated by this substituent .
- Dihydropyridine vs. Piperidine/Acetamide Cores: The target compound’s dihydropyridine core distinguishes it from analogs like metalaxyl (alanine derivative) or (±)-N-(2,6-dimethylphenyl)-1-iso-propyl-d7-2-piperidinecarboxamide.
- Substituent Effects : The 3-methylbenzyl group in the target compound may enhance membrane permeability compared to the methoxyacetyl group in metalaxyl, though this requires empirical validation.
Biological Activity
N-(2,6-dimethylphenyl)-1-[(3-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its complex structure, which includes a dihydropyridine core substituted with various aromatic groups. Its molecular formula is with a molecular weight of approximately 336.43 g/mol. The presence of the dimethyl and methyl phenyl groups contributes to its lipophilicity and potential bioactivity.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which can mitigate oxidative stress in cells. This property is crucial for protecting cellular integrity against damage caused by reactive oxygen species (ROS) .
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, potentially influencing drug metabolism and efficacy .
- Neuroprotective Effects : Similar compounds have demonstrated neuroprotective properties by modulating neurotransmitter levels and protecting against neurotoxic agents .
Antioxidant Properties
The antioxidant capacity of this compound has been evaluated through various assays. In vitro studies indicated that the compound effectively scavenges superoxide radicals, with an IC50 value comparable to standard antioxidants like ebselen .
Enzyme Inhibition Studies
Inhibition studies have focused on the compound's ability to affect monoamine oxidase (MAO) activity. Compounds with similar structures have shown promise as MAO inhibitors, which are beneficial in treating neurological disorders such as depression and Parkinson's disease. The inhibition of MAO can lead to increased levels of neurotransmitters like serotonin and dopamine in the brain .
Therapeutic Applications
The potential therapeutic applications of this compound include:
- Neurodegenerative Diseases : Given its neuroprotective properties and ability to inhibit MAO, this compound may be explored for treating conditions like Alzheimer's and Parkinson's disease.
- Cancer Therapy : Compounds with antioxidant properties can play a role in cancer prevention by reducing oxidative stress, which is linked to tumorigenesis.
Case Study 1: Neuroprotective Effects
In a study examining the neuroprotective effects of similar compounds on rat models subjected to neurotoxic agents, it was found that administration of the compound significantly reduced neuronal cell death and preserved dopaminergic function .
Case Study 2: Antioxidant Efficacy
Another study highlighted the antioxidant efficacy of derivatives related to this compound. It was observed that these derivatives could significantly lower markers of oxidative stress in cellular models exposed to hydrogen peroxide .
Q & A
Q. What are the standard synthetic routes for N-(2,6-dimethylphenyl)-1-[(3-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide, and what key reaction conditions optimize yield?
The synthesis typically involves multi-step reactions starting with 2,6-dimethylaniline and 3-methylbenzyl bromide derivatives. Key steps include:
- Amide coupling : Using carbodiimide-based reagents (e.g., EDC or DCC) to link the pyridine-3-carboxylic acid moiety to the 2,6-dimethylphenyl group.
- Alkylation : Introducing the 3-methylbenzyl group via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF).
- Oxidation : Controlled oxidation to form the 6-oxo-dihydropyridine core, often using MnO₂ or DDQ. Optimization : Yields improve with strict temperature control (60–80°C for coupling) and pH stabilization (neutral to slightly acidic for alkylation). Purification via silica gel chromatography (ethyl acetate/hexane gradient) is critical .
Q. Which spectroscopic and crystallographic methods are essential for characterizing the molecular structure of this compound?
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and dihydropyridine tautomerism. For example, the 6-oxo group appears as a deshielded carbonyl signal (δ ~165–170 ppm in ¹³C NMR) .
- X-ray crystallography : Resolves bond angles (e.g., C–C–C angles in the pyridine ring: ~117–122°) and hydrogen-bonding networks (e.g., N–H···O interactions stabilizing the crystal lattice) .
- Mass spectrometry : High-resolution ESI-MS validates the molecular formula (e.g., [M+H]⁺ at m/z 377.18 for C₂₂H₂₄N₂O₂) .
Advanced Research Questions
Q. How do structural modifications, such as substituent variations in the dihydropyridine core, influence the compound’s enzyme inhibition efficacy and selectivity?
Substituents like methyl groups (electron-donating) alter electron density at the pyridine ring, affecting binding to enzyme active sites. For example:
- 2,6-Dimethylphenyl : Enhances steric hindrance, potentially reducing off-target interactions compared to halogenated analogs .
- 3-Methylbenzyl : Increases lipophilicity (logP ~3.2), improving membrane permeability but requiring solubility optimization via co-solvents (e.g., DMSO/PBS mixtures) . Methodology : Competitive inhibition assays (e.g., fluorescence polarization) quantify binding affinity (IC₅₀) against target enzymes like kinases or proteases .
Q. What experimental strategies can resolve contradictions in reported bioactivity data across different studies?
Discrepancies often arise from assay variability (e.g., cell line differences) or compound purity. Solutions include:
- Orthogonal assays : Validate results using both biochemical (e.g., SPR) and cellular (e.g., luciferase reporter) systems.
- Batch consistency checks : HPLC purity (>98%) and elemental analysis to rule out degradation products .
- Meta-analysis : Cross-reference structural analogs (e.g., fluorophenyl derivatives) to identify substituent-specific trends .
Q. What are the methodological considerations for achieving enantioselective synthesis of this compound’s chiral derivatives?
Chiral centers (e.g., at the dihydropyridine C4 position) require:
- Asymmetric catalysis : Use of chiral ligands (e.g., BINAP) in palladium-catalyzed couplings.
- Chiral HPLC : Resolution of enantiomers using cellulose-based columns (e.g., Chiralpak IA). Validation : ¹H NMR with chiral shift reagents or X-ray crystallography to confirm absolute configuration .
Q. How can computational modeling predict the compound’s interaction with biological targets, and what limitations exist?
- Docking studies : Software like AutoDock Vina simulates binding to target proteins (e.g., COX-2), scoring interactions via Gibbs free energy (ΔG ~-9.5 kcal/mol).
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories. Limitations : Force fields may inaccurately model solvation effects or flexible binding pockets. Experimental validation (e.g., mutagenesis) is essential .
Q. What in vitro models are suitable for evaluating the compound’s metabolic stability and toxicity profile?
- Hepatic microsomes : Measure Phase I metabolism (e.g., CYP450-mediated oxidation) with LC-MS/MS quantification.
- Cytotoxicity assays : Use HEK293 or HepG2 cells to determine CC₅₀ values, comparing to positive controls (e.g., doxorubicin) . Data interpretation : Low metabolic clearance (<15 mL/min/kg) and CC₅₀ > 50 μM suggest favorable preclinical profiles .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
